1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene
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Overview
Description
1-(Difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a benzene ring, along with a prop-1-enyl substituent
Preparation Methods
The synthesis of 1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves several steps:
Methoxylation: The methoxy group is introduced through methoxylation reactions, which can involve the use of methanol and appropriate catalysts.
Prop-1-enylation: The prop-1-enyl group is added via alkenylation reactions, often using alkenyl halides and suitable base catalysts.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions vary based on the specific conditions but often include functionalized benzene derivatives .
Scientific Research Applications
1-(Difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets . The prop-1-enyl group may also play a role in modulating the compound’s biological activity by influencing its conformation and stability .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and biological activity.
1-(Difluoromethoxy)-2-methoxy-4-[(E)-but-1-enyl]benzene: The presence of a but-1-enyl group instead of a prop-1-enyl group can influence the compound’s chemical properties and applications.
1-(Difluoromethoxy)-2-methoxy-4-[(E)-prop-1-ynyl]benzene: The prop-1-ynyl group introduces additional reactivity due to the presence of a triple bond.
Properties
IUPAC Name |
1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-4-8-5-6-9(15-11(12)13)10(7-8)14-2/h3-7,11H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSVNSKLLATQR-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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